4-Chloro-1,3-thiazole-2-carboxylic acid

描述

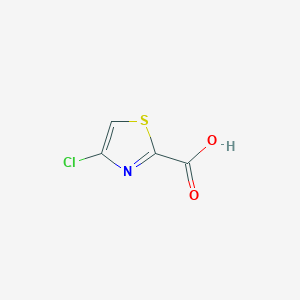

4-Chloro-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For instance, the reaction of 2-chloroacetyl chloride with thiourea in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety participates in classical acid-derived transformations:

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters:

Reaction :

Example : Ethyl ester formation using ethanol and sulfuric acid .

Amidation

Coupling with amines via carbodiimide reagents forms amides:

Reaction :

Applications : Key for prodrug synthesis or bioactive molecule derivatization.

Salt Formation

Neutralization with bases produces water-soluble salts:

Reaction :

Use Case : Enhances bioavailability in pharmaceutical formulations .

Substitution Reactions at the Chlorine Atom

The C-4 chlorine undergoes nucleophilic substitution under controlled conditions:

Hydrolysis

Replacement with hydroxyl groups via alkaline hydrolysis:

Reaction :

Conditions : Aqueous KOH/ethanol, 60–80°C .

Amination

Displacement by amines to form 4-amino derivatives:

Reaction :

Example : Synthesis of antimicrobial thiazole-amine conjugates .

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki) for aryl group introduction:

Reaction :

Note : Limited by electron-deficient thiazole ring but feasible with optimized catalysts .

Thiazole Ring Modifications

The heterocyclic core undergoes electrophilic and cycloaddition reactions:

Electrophilic Substitution

Chlorine and carboxylic acid direct incoming electrophiles to specific positions:

Example : Nitration at C-5 under mixed acid conditions .

Cycloaddition

Participation in [3+2] cycloadditions with dipolarophiles:

Application : Synthesis of fused heterocycles for drug discovery .

Decarboxylation

Thermal or oxidative removal of the carboxylic acid group:

Reaction :

Conditions : 200–250°C under inert atmosphere .

Mechanistic Insights

-

Carboxylic Acid Reactivity : Governed by resonance stabilization and hydrogen-bonding interactions, facilitating nucleophilic acyl substitutions .

-

Chlorine Substitution : Proceeds via SNAr mechanism due to electron-withdrawing effects of the thiazole ring and carboxylic acid .

-

Ring Stability : The thiazole’s aromaticity limits electrophilic attacks unless activated by substituents .

科学研究应用

Biological Activities

The biological significance of 4-chloro-1,3-thiazole-2-carboxylic acid is notable in medicinal chemistry due to its potential pharmacological properties.

Antimicrobial Activity :

Studies have shown that derivatives of thiazole compounds exhibit antimicrobial properties against various bacteria and fungi. For instance, thiazole derivatives have been evaluated for their efficacy against drug-resistant strains of bacteria, demonstrating significant inhibition zones in disc diffusion assays .

Cytotoxicity :

Research indicates that certain thiazole compounds exhibit moderate cytotoxic effects on cancer cell lines such as KB (human oral epidermoid carcinoma) and LoVo (human colon carcinoma) cells. A study synthesizing a thiazole derivative reported an overall yield of 15% with an enantiomeric excess (ee) value of up to 98%, indicating potential for further development as anticancer agents .

Applications in Pharmaceuticals

This compound serves as a precursor for various pharmaceutical compounds. Its derivatives are being explored for their roles in:

- Anti-inflammatory drugs : Compounds derived from thiazoles are being investigated for their ability to inhibit pro-inflammatory cytokines, which are crucial in the treatment of inflammatory diseases .

- Antiviral agents : Thiazole derivatives have shown promise in inhibiting viral replication mechanisms, making them candidates for antiviral drug development.

Agrochemical Applications

Thiazoles are widely recognized in agricultural chemistry for their use as fungicides and herbicides. The structural properties of this compound contribute to the development of agrochemicals that target specific plant pathogens while minimizing environmental impact.

Fungicidal Activity :

Research has demonstrated that thiazole-based fungicides can effectively control fungal diseases in crops such as wheat and rice. Field trials have shown significant reductions in disease severity when these compounds are applied .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials due to its reactive functional groups that can participate in polymerization reactions.

| Application Area | Specific Use | Example |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Thiazole derivatives against resistant bacteria |

| Agrochemicals | Fungicides | Control of wheat fungal diseases |

| Material Science | Polymer synthesis | Reactive monomers for advanced materials |

作用机制

The mechanism of action of 4-Chloro-1,3-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or interacting with specific molecular targets. For example, thiazole derivatives can inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

相似化合物的比较

Similar Compounds

- 4-Methyl-1,3-thiazole-2-carboxylic acid

- 4-Bromo-1,3-thiazole-2-carboxylic acid

- 4-Amino-1,3-thiazole-2-carboxylic acid

Uniqueness

4-Chloro-1,3-thiazole-2-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex compounds .

生物活性

4-Chloro-1,3-thiazole-2-carboxylic acid is a thiazole derivative that exhibits a wide range of biological activities. This article compiles detailed findings from various studies, highlighting its mechanisms of action, biochemical properties, and applications in medicinal chemistry and agriculture.

Target Interactions

this compound interacts with multiple biological targets, including enzymes and receptors. Notably, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to DNA damage and apoptosis in cancer cells.

Biochemical Pathways

The compound influences several biochemical pathways, affecting processes such as cell proliferation and apoptosis. Its ability to modulate these pathways underpins its potential therapeutic applications.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal effects.

- Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

- Anti-inflammatory Effects : Reduces inflammation markers in cellular assays.

- Antioxidant Activity : Scavenges free radicals, contributing to its protective effects against oxidative stress .

Case Studies

-

Anticancer Activity

In a study assessing the compound's anticancer effects, this compound showed an IC50 of 15 µM against MCF-7 breast cancer cells. The compound's mechanism involved inducing apoptosis through the activation of caspase pathways . -

Antimicrobial Efficacy

A series of tests demonstrated that this thiazole derivative effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Properties and Stability

The compound is stable under physiological conditions but may degrade over time when exposed to light or heat. Its solubility in organic solvents facilitates its use in various biochemical assays.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Lower concentrations may exhibit minimal effects on cellular functions, while higher doses significantly alter gene expression and metabolic processes.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds targeting infections and cancers. Its derivatives are being explored for their potential as new antimicrobial agents and anticancer drugs .

Agricultural Use

In agriculture, thiazole derivatives like this compound are being developed into effective agrochemicals for pest control due to their antifungal and herbicidal properties.

Summary Table of Biological Activities

| Activity Type | Effect | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against bacteria/fungi | MIC: 10–20 µg/mL |

| Anticancer | Induces apoptosis | IC50: 15 µM (MCF-7 cells) |

| Anti-inflammatory | Reduces inflammation markers | Not quantified |

| Antioxidant | Scavenges free radicals | Not quantified |

属性

IUPAC Name |

4-chloro-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZVLMGZCYCCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211521-70-8 | |

| Record name | 4-chloro-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。